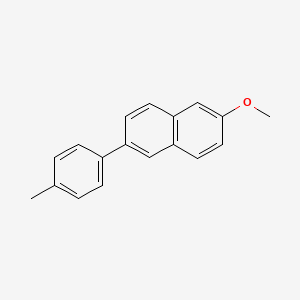

2-Methoxy-6-(4-methylphenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59115-50-3 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

2-methoxy-6-(4-methylphenyl)naphthalene |

InChI |

InChI=1S/C18H16O/c1-13-3-5-14(6-4-13)15-7-8-17-12-18(19-2)10-9-16(17)11-15/h3-12H,1-2H3 |

InChI Key |

WEVMMCQFCCVCPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 4 Methylphenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution ¹H NMR and ¹³C NMR Techniques

To confirm the identity and structure of 2-Methoxy-6-(4-methylphenyl)naphthalene, ¹H and ¹³C NMR data are essential. A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include characteristic aromatic protons on both the naphthalene (B1677914) and phenyl rings, as well as sharp singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. The precise chemical shifts (δ, measured in ppm) and coupling constants (J, measured in Hz) would allow for the assignment of each proton to its specific position on the molecular skeleton.

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts would help distinguish between the aromatic carbons, the quaternary carbons at the ring junctions and points of substitution, and the carbons of the methoxy and methyl groups.

A comprehensive analysis would require a data table similar to the hypothetical one below:

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|

| e.g., 7.8-7.1 | m | - | 9H | Ar-H |

| e.g., 3.9 | s | - | 3H | -OCH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| e.g., 158.0 | C-OCH₃ |

| e.g., 138.0-119.0 | Ar-C |

| e.g., 55.0 | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₈H₁₆O), the exact mass would be calculated and compared against an experimentally determined value.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS would not only provide the molecular ion peak (M⁺) corresponding to the compound's mass but would also reveal a characteristic fragmentation pattern, offering further structural clues.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that typically shows the protonated molecule [M+H]⁺ or other adducts. An HRMS-ESI measurement would provide a precise mass, allowing for the confirmation of the molecular formula.

A typical data representation would be: Hypothetical HRMS (ESI) Data

Calculated for C₁₈H₁₇O⁺ [M+H]⁺: e.g., 249.1274

Found: e.g., 249.1271

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

The extended conjugated π-system of the substituted naphthalene structure would give rise to characteristic absorptions in the UV-Vis region. A UV-Vis spectrum would show one or more absorption maxima (λ_max) corresponding to π→π* electronic transitions. The position and intensity of these peaks are sensitive to the molecular structure and solvent. Fluorescence spectroscopy could potentially reveal information about the compound's emissive properties upon excitation at an appropriate wavelength.

Without access to peer-reviewed experimental results for this compound, any further discussion would be speculative and would not meet the standards of a scientifically accurate report.

Analysis of Electronic Absorption Bands and Molar Absorptivity

The electronic absorption spectrum of this compound is predicted to be dominated by π-π* transitions within the aromatic system. The naphthalene core itself exhibits characteristic absorption bands, which are expected to be modified by the presence of the methoxy and 4-methylphenyl (tolyl) substituents. The UV-Vis spectrum of the parent compound, 2-methoxynaphthalene (B124790), typically shows absorption maxima in the regions of 220-240 nm and 280-300 nm. google.com The introduction of the tolyl group at the 6-position is expected to extend the conjugation of the π-system, which would likely result in a bathochromic (red) shift of these absorption bands to longer wavelengths.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is anticipated to be high for the π-π* transitions, which is characteristic of aromatic compounds. The extended conjugation afforded by the tolyl substituent would likely lead to an increase in the molar absorptivity values compared to 2-methoxynaphthalene alone.

Table 1: Predicted Electronic Absorption Data for this compound

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~230-250 | ~40,000 - 60,000 | π → π |

| ~280-310 | ~5,000 - 10,000 | π → π |

| ~320-340 | ~1,000 - 5,000 | π → π* (charge transfer) |

Investigation of Fluorescence Emission Properties

Naphthalene and its derivatives are well-known for their fluorescent properties. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The methoxy group, being an electron-donating group, generally enhances the fluorescence quantum yield of the naphthalene system.

The emission spectrum is expected to be a broad, mirror-image of the lowest energy absorption band. The exact emission maximum will be solvent-dependent, with more polar solvents potentially leading to a red shift in the emission wavelength due to stabilization of the excited state. While specific data is unavailable, a significant fluorescence quantum yield can be anticipated, making this compound a potential candidate for applications in materials science and as a fluorescent probe.

Table 2: Predicted Fluorescence Emission Properties of this compound

| Excitation Wavelength (nm) | Predicted Emission Maximum (nm) | Predicted Quantum Yield (ΦF) | Solvent |

| ~300 | ~350-380 | ~0.2 - 0.4 | Cyclohexane |

| ~300 | ~360-390 | ~0.1 - 0.3 | Ethanol |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. The predicted spectra of this compound would exhibit characteristic bands corresponding to its constituent parts: the substituted naphthalene core, the methoxy group, and the tolyl group.

For the parent compound, 2-methoxynaphthalene, typical IR absorption bands are observed around 3050-3100 cm⁻¹ for aromatic C-H stretching, 1600-1650 cm⁻¹ for aromatic C=C stretching, and 1250-1300 cm⁻¹ for the C-O stretching of the methoxy group. google.com For this compound, additional bands are expected.

Table 3: Predicted Key IR and Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted IR Intensity | Predicted Raman Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium | Strong |

| 2960-2850 | Methyl C-H Stretch | Medium | Medium |

| 1630-1600 | Naphthalene Ring C=C Stretch | Strong | Strong |

| 1520-1480 | Phenyl Ring C=C Stretch | Strong | Strong |

| 1270-1230 | Aryl-O-CH₃ Asymmetric Stretch | Strong | Weak |

| 1050-1020 | Aryl-O-CH₃ Symmetric Stretch | Medium | Medium |

| 850-800 | C-H Out-of-plane Bending | Strong | Weak |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. In the absence of an experimentally determined crystal structure for this compound, we can infer its likely solid-state architecture based on related structures.

Chromatographic Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers or byproducts.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

The purity of a sample would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time would be characteristic of the compound under the specific chromatographic conditions. Positional isomers, if present from the synthesis, could likely be resolved using a high-resolution column and optimized mobile phase conditions, as they would exhibit different interactions with the stationary phase.

Table 4: Illustrative HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 min |

Preparative Chromatography for Purification and Isomer Isolation

For the purification of larger quantities of this compound or the isolation of any isomers, preparative chromatography would be employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

A common approach would be to use flash column chromatography with a silica (B1680970) gel stationary phase and a nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent would be optimized to achieve good separation between the desired product and any impurities. Fractions would be collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure compound. For challenging separations of closely related isomers, preparative HPLC would be the method of choice. A patent for other 2,6-disubstituted naphthalene derivatives describes the use of preparative HPLC with a silica column for purification.

Mechanistic Studies in the Reactivity of 2 Methoxy 6 4 Methylphenyl Naphthalene

Elucidation of Reaction Pathways and Transition States

There is no available scientific literature that details the specific reaction pathways or transition states for any chemical transformation involving 2-Methoxy-6-(4-methylphenyl)naphthalene. Mechanistic studies, which would typically involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to map out the energetic landscape of a reaction, have not been reported for this compound.

Role of Substituent Effects on Reaction Kinetics and Selectivity

A general understanding of substituent effects on naphthalene (B1677914) systems suggests a more complex interplay compared to benzene (B151609) derivatives due to the larger number of non-equivalent positions. nih.gov

Investigation of π-π Interactions and Aromaticity in Reaction Mechanisms

The role of π-π interactions and the influence of aromaticity in the reaction mechanisms of this compound are also areas lacking specific investigation. While π-π stacking interactions are known to be significant in the structure and interactions of polycyclic aromatic hydrocarbons, their specific role in the transition states and reaction intermediates of this compound has not been explored. rsc.orgrsc.org The larger aromatic system of naphthalene compared to benzene can lead to different π-π interaction geometries and energies, which could influence reaction outcomes. rsc.org However, in the absence of dedicated studies, the precise nature and impact of these interactions on the reactivity of this compound cannot be detailed.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 6 4 Methylphenyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Furthermore, DFT is used to map the electronic structure, calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties. researchgate.net A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of 2-Methoxy-6-(4-methylphenyl)naphthalene. By simulating the movement of atoms over time, MD can explore the molecule's conformational landscape, revealing how the phenyl group rotates relative to the naphthalene (B1677914) core and the flexibility of the methoxy (B1213986) group.

MD is also instrumental in studying intermolecular interactions. In a simulated condensed phase (like a crystal or solution), these simulations can elucidate how molecules of this compound interact with each other and with solvent molecules. This analysis would identify significant non-covalent interactions, such as π-π stacking between aromatic rings and van der Waals forces, which govern the compound's physical properties like melting point and solubility.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) via Computational Methods

Computational methods are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to the absorption of ultraviolet and visible light. nih.gov This would predict the maximum absorption wavelengths (λmax), helping to understand the compound's photophysical properties.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. nih.govresearchgate.net The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes, such as C-H stretching from the aromatic rings and methyl group, C-O stretching of the methoxy group, and skeletal vibrations of the naphthalene core.

Quantum Chemical Analysis of Reactivity and Aromatic Stabilization

Quantum chemical calculations provide quantitative measures of a molecule's reactivity. By analyzing the HOMO and LUMO energies and distributions, researchers can identify the most likely sites for oxidation and reduction. Other calculated parameters, known as global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity), offer a comprehensive picture of the molecule's stability and reactivity profile.

The aromaticity of the naphthalene system could also be quantified. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations or isomerization stabilization energy (ISE) approaches could be used to determine the aromatic stabilization energy, assessing how the substituents (methoxy and 4-methylphenyl groups) influence the delocalization of π-electrons within the fused rings.

While the specific data for this compound is not available, the established computational methodologies provide a clear roadmap for its future theoretical investigation. Such studies would be invaluable for complementing experimental findings and providing a deeper understanding of the structure-property relationships in this and related substituted naphthalene systems.

Photophysical Properties and Optoelectronic Characterization of 2 Methoxy 6 4 Methylphenyl Naphthalene

Electronic Absorption and Emission Characteristics in Solution and Solid State

The electronic absorption and emission spectra of 2-Methoxy-6-(4-methylphenyl)naphthalene are governed by π-π* transitions within the aromatic system. The naphthalene (B1677914) core itself exhibits characteristic absorption bands in the ultraviolet (UV) region. omlc.org The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in these absorption bands.

In solution, the UV-visible absorption spectrum of this compound is anticipated to show a bathochromic (red) shift compared to unsubstituted naphthalene. This is due to the extension of the π-conjugated system by the 4-methylphenyl group and the electron-donating nature of the methoxy (B1213986) group, which raises the energy of the highest occupied molecular orbital (HOMO). mdpi.com The absorption spectrum of 2-methoxynaphthalene (B124790), for instance, shows maxima around 226 nm. ijpsjournal.com The addition of the phenyl group at the 6-position would likely push these absorptions to even longer wavelengths.

The fluorescence emission of this compound is also expected to be red-shifted relative to naphthalene. Naphthalene derivatives are known for their strong fluorescence, and the substituents on this compound are likely to enhance its emissive properties. nih.gov In the solid state, intermolecular interactions can significantly influence the absorption and emission characteristics. These interactions can lead to further shifts in the spectra, often to longer wavelengths, and may also result in the appearance of new, broad emission bands due to the formation of excimers or aggregates. researchgate.net

Table 1: Expected Electronic Absorption and Emission Data for this compound in Solution

| Property | Expected Wavelength Range (nm) | Transition |

| Absorption Maximum (λabs) | 280 - 350 | π-π |

| Emission Maximum (λem) | 350 - 450 | π-π |

Note: These are estimated values based on data for analogous compounds.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For naphthalene derivatives, ΦF can be quite high, indicating efficient emission. nih.gov The methoxy and methylphenyl substituents in this compound are expected to contribute to a rigid molecular structure, which can reduce non-radiative decay pathways and thus lead to a higher quantum yield.

The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. For many naphthalene-based fluorophores, lifetimes are typically in the range of a few to several nanoseconds. mdpi.com The specific substitution pattern and the molecular environment will influence the exact lifetime of this compound.

Table 2: Anticipated Fluorescence Quantum Yield and Lifetime

| Parameter | Expected Value | Conditions |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.7 | In non-polar solvents |

| Fluorescence Lifetime (τF) | 1 - 10 ns | In deoxygenated solutions |

Note: These are estimated values based on data for analogous compounds.

Solvatochromic Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation. For this compound, the presence of the electron-donating methoxy group can lead to an intramolecular charge transfer (ICT) character in the excited state.

This ICT character would make the excited state more polar than the ground state. Consequently, in more polar solvents, the excited state will be stabilized to a greater extent than the ground state, leading to a red shift in the fluorescence emission spectrum. rsc.org The absorption spectrum is generally less sensitive to solvent polarity. The study of solvatochromic shifts can provide valuable insights into the electronic structure of the excited state. Naphthalene-based analogues have been shown to exhibit solvatochromism. researchgate.net

Energy Transfer Processes and Intermolecular Interactions

In the condensed phase, both intramolecular and intermolecular energy transfer processes can occur. For this compound, the potential for intramolecular energy transfer between the naphthalene core and the tolyl substituent exists, although the direct conjugation suggests a more delocalized electronic structure.

Intermolecular interactions are particularly important in the solid state and at high concentrations in solution. rsc.org These interactions can include π-π stacking between the naphthalene rings of adjacent molecules. Such interactions can lead to the formation of excimers, which are excited-state dimers that exhibit a characteristic broad, red-shifted, and structureless emission band compared to the monomer fluorescence. The formation of excimers is a clear indication of close proximity and interaction between molecules. The study of these interactions is crucial for understanding the performance of materials in solid-state devices. researchgate.net The biphenyl-naphthalene system, a related structural motif, has been studied for its energy transfer properties. rsc.orgulisboa.pt

Derivatization and Functionalization Strategies for 2 Methoxy 6 4 Methylphenyl Naphthalene

Regioselective Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene core of 2-methoxy-6-(4-methylphenyl)naphthalene is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The methoxy (B1213986) group at the C2 position is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the aryl group at the C6 position is also generally activating and directs to its ortho and para positions.

Electrophilic Bromination:

Bromination of this compound is anticipated to occur preferentially at the positions activated by the methoxy group. The most likely positions for substitution are C1 and C3. Steric hindrance from the adjacent aryl group might influence the ratio of the resulting isomers.

Nitration:

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another key electrophilic aromatic substitution. Similar to bromination, the nitro group is expected to be introduced at positions activated by the methoxy substituent.

Friedel-Crafts Acylation:

Friedel-Crafts acylation allows for the introduction of an acyl group onto the naphthalene ring, a valuable transformation for the synthesis of ketone derivatives. The reaction is catalyzed by a Lewis acid, such as aluminum chloride. The regiochemical outcome is influenced by both electronic and steric factors, with acylation often favoring the less sterically hindered activated positions.

Table 1: Predicted Regioselective Substitution Reactions on the Naphthalene Core

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-methoxy-6-(4-methylphenyl)naphthalene |

| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-1-nitro-6-(4-methylphenyl)naphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-2-methoxy-6-(4-methylphenyl)naphthalene |

Modification of the Methoxy Group

The methoxy group is a key functional handle that can be readily modified, primarily through demethylation to unveil the corresponding phenol.

Demethylation:

Cleavage of the methyl ether can be effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) being a widely employed reagent for this transformation. mdma.chresearchgate.netnih.govcommonorganicchemistry.com The resulting phenol, 2-hydroxy-6-(4-methylphenyl)naphthalene, serves as a versatile intermediate for further functionalization, such as esterification or conversion to a triflate for cross-coupling reactions. The reaction with BBr₃ typically proceeds under anhydrous conditions in a chlorinated solvent like dichloromethane. mdma.chresearchgate.netcommonorganicchemistry.com

Table 2: Modification of the Methoxy Group

| Reaction | Reagents | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 2-Hydroxy-6-(4-methylphenyl)naphthalene |

Functionalization of the 4-Methylphenyl Moiety

The methyl group of the 4-methylphenyl substituent is a site for benzylic functionalization, including oxidation and halogenation.

Benzylic Oxidation:

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in the presence of heat. masterorganicchemistry.comquora.comiosrjournals.org This transformation yields 4-(6-methoxynaphthalen-2-yl)benzoic acid, introducing a carboxylic acid functionality that can be further derivatized. The reaction typically requires vigorous conditions to proceed to completion. masterorganicchemistry.comquora.com

Benzylic Bromination:

Selective bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. google.comresearchgate.netmasterorganicchemistry.comvedantu.comresearchgate.netlumenlearning.com This reaction provides 2-methoxy-6-(4-(bromomethyl)phenyl)naphthalene, a versatile intermediate for nucleophilic substitution reactions to introduce a wide range of functional groups.

Table 3: Functionalization of the 4-Methylphenyl Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Benzylic Oxidation | KMnO₄, heat | 4-(6-Methoxynaphthalen-2-yl)benzoic acid |

| Benzylic Bromination | NBS, radical initiator | 2-Methoxy-6-(4-(bromomethyl)phenyl)naphthalene |

Synthesis of Polyfunctionalized Naphthalene Derivatives

The strategic and sequential application of the aforementioned derivatization reactions allows for the synthesis of polyfunctionalized naphthalene derivatives. For instance, initial bromination of the naphthalene core, followed by functionalization of the methylphenyl group, can lead to molecules with multiple distinct functional groups.

A common strategy involves the initial dihalogenation of a naphthalene precursor, followed by sequential cross-coupling reactions. This approach allows for the controlled introduction of different aryl or other substituents at specific positions. While not a direct derivatization of this compound, this methodology is highly relevant for the synthesis of complex, polyfunctionalized analogues.

For example, a dibrominated naphthalene derivative can undergo a first Suzuki or Stille coupling at the more reactive position, followed by a second coupling at the remaining halogenated site. This stepwise approach provides access to unsymmetrically substituted naphthalenes with a high degree of structural diversity.

Table 4: Illustrative Sequential Functionalization

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| 1-Bromo-2-methoxy-6-(4-methylphenyl)naphthalene | NBS, initiator | 1-Bromo-2-methoxy-6-(4-(bromomethyl)phenyl)naphthalene | KCN | 4-(1-Bromo-6-methoxynaphthalen-2-yl)benzonitrile |

Structure Property Relationships in Advanced Materials Applications of 2 Methoxy 6 4 Methylphenyl Naphthalene Analogs

Influence of Molecular Architecture on Electronic and Optical Performance

The electronic and optical properties of 2-methoxy-6-(4-methylphenyl)naphthalene analogs are intrinsically linked to their molecular structure. The naphthalene (B1677914) core provides a π-conjugated system that is fundamental to their electronic behavior. The methoxy (B1213986) group, being an electron-donating group, and the methylphenyl group can modulate the electron density within the molecule, thereby influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the material's absorption and emission characteristics.

For instance, in related 2,6-disubstituted naphthalene derivatives, the nature and position of the substituents have been shown to significantly impact their photophysical properties. Naphthalene derivatives are known to exhibit unique photophysical and chemical properties which make them a well-studied class of organic compounds. nih.gov Their rigid, planar structure and large π-electron conjugation contribute to high quantum yields and excellent photostability. nih.gov

While specific electronic and optical data for this compound is not extensively documented in publicly available literature, we can infer its properties from closely related analogs. For example, studies on other 2-methoxy-6-arylnaphthalene systems demonstrate characteristic absorption and fluorescence spectra. The absorption spectra are typically influenced by the π-π* transitions of the naphthalene core, while the emission properties are sensitive to the nature of the aryl substituent and the solvent environment.

| Analog Compound | Substitution Pattern | Key Electronic/Optical Property | Observed Effect |

|---|---|---|---|

| 2-Methoxy-6-methylnaphthalene | -OCH3 at C2, -CH3 at C6 | Intermediate in organic synthesis | Substituents influence reactivity and electronic properties. |

| Naphthalene-bridged disilanes | Silicon-bridged naphthalene | Photophysical properties | Shows red-shifted absorption compared to naphthalene, indicating extended conjugation. nih.gov |

| Water-soluble naphthalene diimides | Core amino-substituents | Optical properties | Significant effect on absorption/emission maxima and fluorescence quantum yields. rsc.org |

Supramolecular Assembly and Self-Organization in Material Systems

The ability of molecules to self-organize into well-defined supramolecular structures is crucial for the development of functional organic materials. For analogs of this compound, particularly those with calamitic (rod-like) geometries, thermotropic liquid crystalline behavior is a key manifestation of supramolecular assembly. The interplay of the rigid naphthalene core and flexible side groups can lead to the formation of various mesophases, such as nematic and smectic phases, depending on temperature.

Research on 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which are structurally analogous to the target compound, reveals that these molecules can exhibit enantiotropic nematic phases. nih.gov The length of the alkoxy chain has been shown to influence the melting and clearing temperatures of these liquid crystals. For instance, increasing the alkoxy chain length can lead to a decrease in the melting point and a stabilization of the nematic phase. nih.gov

The crystal packing of 2,6-disubstituted naphthalenes is another important aspect of their supramolecular assembly. X-ray diffraction studies on compounds like 2,6-dimethylnaphthalene (B47086) have revealed a herringbone stacking pattern, resulting in the formation of loosely bound layers. nih.gov This type of packing is influenced by non-covalent interactions such as π-π stacking and van der Waals forces, which are dictated by the shape and electronic nature of the substituents.

| Analog Series | Key Structural Feature | Observed Supramolecular Behavior | Influence of Structure |

|---|---|---|---|

| 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines | Varying alkoxy chain length | Enantiotropic nematic liquid crystal phase. nih.gov | Longer alkoxy chains lower the melting point and affect the nematic phase range. nih.gov |

| 2,6-dimethylnaphthalene | Methyl groups at C2 and C6 | Herringbone crystal packing. nih.gov | Leads to the formation of layered structures. nih.gov |

| 2,6-naphthalenedicarboxylic acid | Carboxylic acid groups at C2 and C6 | Hydrogen-bonded chains. nih.gov | Forms loosely packed chain structures in the solid state. nih.gov |

Role in Organic Electronic Materials and Optoelectronic Devices

The unique photophysical properties of substituted naphthalenes make them promising candidates for applications in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs). The rigid and planar structure of the naphthalene moiety, combined with its high quantum yield and photostability, are advantageous for these applications. nih.gov

For example, anthracene-based derivatives, which are structurally related polycyclic aromatic hydrocarbons, have been investigated as the semiconducting layer in organic thin-film transistors (OTFTs). In these studies, functionalization with different aryl groups was found to influence the electrochemical properties and the charge carrier mobility of the material.

The development of efficient blue-emitting materials remains a challenge in OLED technology, and naphthalene-based polymers are considered suitable candidates for this purpose. The introduction of non-planar structures can help to prevent molecular aggregation and fluorescence quenching in the solid state, which is a common issue in organic emissive materials.

Photoluminescent Materials Development

Naphthalene and its derivatives are well-known for their fluorescent properties and have been widely explored as fluorescent probes and for the development of photoluminescent materials. nih.gov The fluorescence characteristics, such as the emission wavelength and quantum yield, are highly sensitive to the substitution pattern on the naphthalene core.

For instance, the photophysical properties of 6-methoxy-2-naphthylacetic acid, a metabolite of the drug nabumetone, have been studied in detail. This compound exhibits fluorescence that is quenched by oxygen, indicating the involvement of its excited singlet state in photochemical reactions. nih.gov

The development of novel photoluminescent materials often involves the incorporation of naphthalene moieties into larger molecular architectures. For example, a calix nih.govarene functionalized with naphthalene units at the upper rim was found to have a higher fluorescence quantum yield and a significantly longer fluorescence lifetime compared to its single-unit counterpart. nih.gov This enhancement was attributed to binding interactions between the naphthalene rings in the excited state. nih.gov

Emerging Research Frontiers and Future Prospects for Methoxy Methylphenyl Naphthalene Derivatives

Integration into Hybrid Organic-Inorganic Systems

The development of hybrid organic-inorganic materials is a rapidly expanding field, driven by the goal of combining the desirable properties of both organic and inorganic components to create materials with novel functionalities. acs.org Organic molecules, such as naphthalene (B1677914) derivatives, can introduce properties like luminescence, charge-transport, and stimuli-responsiveness, while inorganic frameworks offer robustness, thermal stability, and tunable electronic properties.

The incorporation of naphthalene-based moieties into hybrid systems has been shown to yield materials with interesting optical and structural characteristics. For instance, ordered naphthalene-bridged hybrid periodic mesoporous organosilicas have been synthesized, demonstrating how the π-π interactions between the organic groups can enhance thermal stability. pku.edu.cn The fluorescent naphthyl groups within the silica (B1680970) framework can lead to optical behaviors such as excimer formation. pku.edu.cn

For a molecule like 2-Methoxy-6-(4-methylphenyl)naphthalene, its rigid, planar aromatic structure and inherent fluorescence make it a promising candidate for integration into various hybrid architectures. Potential avenues of exploration include:

Metal-Organic Frameworks (MOFs): The naphthalene moiety could serve as a linker within a MOF structure. The specific substitution pattern of this compound could influence the porosity, dimensionality, and ultimately the functional properties of the resulting MOF, with potential applications in gas storage, separation, and catalysis. Naphthalene diimides, for example, have been used to construct photochromic hybrid materials. rsc.org

Photoactive Thin Films: Hybrid thin films incorporating naphthalene derivatives have been prepared using techniques like molecular layer deposition. These films can exhibit intense photoluminescence, with the optical properties being dependent on the choice of the inorganic component. rsc.org The methoxy (B1213986) and methylphenyl substituents on the naphthalene core of the target compound could be used to tune the emission color and quantum yield of such films.

Functionalized Nanoparticles: Surface modification of inorganic nanoparticles (e.g., silica, quantum dots) with this compound could create hybrid materials where the nanoparticle acts as a scaffold and the organic molecule provides a specific function, such as sensing or light-harvesting.

The table below outlines potential hybrid systems and the prospective roles of this compound.

| Hybrid System Type | Inorganic Component Example | Potential Role of this compound | Potential Application |

| Metal-Organic Framework (MOF) | Zinc or Zirconium nodes | Organic linker | Gas storage, sensing, catalysis |

| Hybrid Mesoporous Organosilica | Silicon dioxide (SiO₂) | Bridging organic group | Luminescent materials, drug delivery |

| Photoactive Thin Film | Metal oxides (e.g., TiO₂) | Photoactive organic layer | Optoelectronics, photocatalysis |

| Functionalized Nanoparticles | Quantum Dots (e.g., CdSe) | Surface ligand, energy transfer donor/acceptor | Bioimaging, light-harvesting |

Advanced Spectroscopic Probes and Sensing Applications

Naphthalene and its derivatives are well-known for their unique photophysical and chemical properties, which make them excellent candidates for fluorescent probes. nih.gov Their rigid planar structure and large π-electron conjugation result in high quantum yields and excellent photostability. nih.gov These characteristics are essential for the development of sensitive and robust sensing platforms.

The fluorescence of naphthalene derivatives is often sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited to probe the polarity of solvents, the microenvironment of micelles, and the binding sites of biomolecules. The introduction of substituents onto the naphthalene core can modulate these properties, allowing for the rational design of probes for specific analytes.

While direct studies on this compound as a spectroscopic probe are not yet available, its structure suggests significant potential. The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield. The tolyl (4-methylphenyl) group can influence the molecule's hydrophobicity and its interaction with analytes or host systems. The extended π-system of the arylnaphthalene core is expected to result in absorption and emission at longer wavelengths compared to unsubstituted naphthalene.

Potential sensing applications for this compound and its derivatives could include:

Ion Sensing: By incorporating appropriate chelating groups, naphthalene-based probes can be designed to selectively detect metal ions. For example, Schiff-base type fluorescent sensors derived from 2-hydroxy-1-naphthaldehyde (B42665) have been shown to recognize Zn²⁺. tandfonline.com A similar strategy could be applied to derivatives of this compound.

Anion Recognition: The hydrophobic nature of the naphthalene core makes its derivatives suitable for sensing anions in organic or mixed aqueous-organic media. nih.gov

Bioimaging: The inherent fluorescence of the naphthalene moiety could be harnessed for cellular imaging. By attaching specific targeting groups, these molecules could be directed to particular organelles or biomolecules.

The following table summarizes key photophysical properties of naphthalene derivatives relevant to their use as fluorescent probes.

| Property | General Characteristics in Naphthalene Derivatives | Potential Influence of Substituents in this compound |

| Absorption/Emission | Typically in the UV-A to blue region of the spectrum. | Methoxy and tolyl groups may cause a red-shift to longer wavelengths. |

| Quantum Yield | Generally high due to the rigid aromatic structure. nih.gov | The electron-donating methoxy group is expected to enhance the quantum yield. |

| Stokes Shift | Variable, can be engineered through substitution. | The specific substitution pattern will determine the magnitude of the Stokes shift. |

| Solvatochromism | Fluorescence is often sensitive to solvent polarity. | The dipole moment change upon excitation will dictate the solvatochromic behavior. |

| Photostability | Generally good due to the aromatic nature. nih.gov | The arylnaphthalene structure is expected to be highly photostable. |

Sustainable Synthesis and Green Chemistry Approaches for this compound

The synthesis of arylnaphthalenes, such as this compound, traditionally relies on cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids. researchgate.net However, conventional Suzuki protocols often utilize hazardous organic solvents, large amounts of catalyst, and may require harsh reaction conditions.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry approaches could be envisioned:

Use of Greener Solvents: Replacing traditional organic solvents like toluene (B28343) or DMF with more environmentally benign alternatives is a key goal of green chemistry. Water has been successfully employed as a solvent for Suzuki-Miyaura reactions, often with the aid of a phase-transfer catalyst or a water-soluble ligand. rsc.org Alcohols, such as tert-amyl alcohol, are also considered greener alternatives. nih.gov

Catalyst Efficiency and Reusability: Minimizing the amount of precious metal catalyst (typically palladium) is crucial for both environmental and economic reasons. The development of highly active catalysts that can be used at low loadings is an active area of research. rsc.org Furthermore, immobilizing the catalyst on a solid support can facilitate its recovery and reuse.

Energy Efficiency: Employing energy-efficient activation methods, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. The Suzuki-Miyaura reaction generally has good atom economy, with the main byproduct being a boronic acid salt.

A potential sustainable synthetic route to this compound could involve the Suzuki-Miyaura coupling of 6-bromo-2-methoxynaphthalene with 4-methylphenylboronic acid under green conditions.

The table below compares traditional and potential green approaches for the Suzuki-Miyaura synthesis of an arylnaphthalene.

| Reaction Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, tert-Amyl alcohol nih.gov |

| Catalyst | Homogeneous Palladium complexes (e.g., Pd(PPh₃)₄) | Heterogeneous catalysts, low-loading Pd catalysts, rsc.org or catalysts based on less toxic metals like nickel nih.gov |

| Base | Strong inorganic bases (e.g., NaOH, K₂CO₃) | Environmentally benign bases (e.g., K₂CO₃ in water) |

| Energy Input | Conventional heating (reflux) for extended periods | Microwave irradiation, researchgate.net room temperature reactions with highly active catalysts |

| Work-up | Organic solvent extraction | Simple filtration (for heterogeneous catalysts), crystallization from green solvents |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.